ethyl 5-bromo-4-chloro-2-nitrobenzoate
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Overview
Description
Ethyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions and yield high purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with different functional groups.
Reduction: The major product is ethyl 5-amino-4-chloro-2-nitrobenzoate.
Hydrolysis: The product is 5-bromo-4-chloro-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-4-chloro-2-nitrobenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-5-chloro-2-nitrobenzoate: Similar structure but different positions of bromine and chlorine atoms.
Ethyl 5-bromo-2-chlorobenzoate: Lacks the nitro group, affecting its reactivity and applications.
Ethyl 5-chloro-2-nitrobenzoate: Lacks the bromine atom, influencing its chemical properties.
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis and a valuable compound for research .
Properties
IUPAC Name |
ethyl 5-bromo-4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZPIABVLUMBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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